4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
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Overview
Description
“4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide” is a chemical compound. It possesses an N,O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Synthesis Analysis
The synthesis of this compound has been reported by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .Molecular Structure Analysis
The molecular structure of this compound has been characterized by various spectroscopic methods, including 1H NMR, 13C NMR, IR, and GC-MS .Chemical Reactions Analysis
The compound’s possession of an N,O-bidentate directing group makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .Scientific Research Applications
Synthesis and Material Applications
Research into the synthesis of anthracene derivatives, similar in structure to "4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide," reveals their potential in the development of new materials. Owton et al. (1995) describe the synthesis of anthracene derivatives with applications as analogues of the osteoarthritis drug rhein, indicating a process for improving systemic exposure in medical applications Owton et al., 1995. This work illustrates the versatility of anthracene derivatives in synthesizing compounds with significant bioactivity and potential therapeutic benefits.
Biological and Pharmacological Activity
A study by Bin (2015) on the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide highlights its potential antitumor effects and excellent bioactivities, demonstrating the significant pharmacological potential of similar compounds Bin, 2015. This research suggests that derivatives of "this compound" could have applications in cancer therapy, owing to their antitumor properties.
Molecular Interaction and Mechanism Studies
The exploration of molecular interactions and mechanisms provides insights into the potential applications of these compounds in various fields, including pharmacology and material science. A first-principles study by Vakili et al. (2017) on aryloxyanthraquinone-based optical molecular switches reveals the transport properties of compounds similar to "this compound," showcasing their potential as molecular optical switches in technological applications Vakili et al., 2017. This highlights the compound's relevance not only in pharmacological contexts but also in the development of new technologies.
Mechanism of Action
Target of Action
It is known that the compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound could interact with metal ions in biological systems, influencing various biochemical processes.
Mode of Action
The compound’s mode of action is likely related to its ability to facilitate C-H bond functionalization . This process involves the activation or cleavage of C-H bonds, a key step in many chemical reactions . The compound’s N, O-bidentate directing group can coordinate a metal ion, bringing it in proximity to C-H bonds to be functionalized .
Properties
IUPAC Name |
4-butoxy-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-2-3-15-30-17-13-11-16(12-14-17)25(29)26-21-10-6-9-20-22(21)24(28)19-8-5-4-7-18(19)23(20)27/h4-14H,2-3,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHNMRSHJGINMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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